6,6-Diethoxyhex-4-yn-2-ol
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Overview
Description
6,6-Diethoxyhex-4-yn-2-ol is an organic compound with the molecular formula C10H18O3 It is a member of the propargylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxyhex-4-yn-2-ol typically involves the reaction of an alkyne with an aldehyde or ketone in the presence of a strong base. One common method is the alkynylation of carbonyl compounds using organometallic reagents. For example, the reaction of an alkyne with a ketone in the presence of a base such as potassium tert-butoxide (tert-BuOK) can yield the desired propargylic alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6-Diethoxyhex-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
6,6-Diethoxyhex-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving propargylic alcohols.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6,6-Diethoxyhex-4-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to act as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Similar structure with a methyl group instead of an ethoxy group.
2-Methylhex-5-en-3-yn-2-ol: Contains a similar propargylic alcohol structure with different substituents.
Uniqueness
6,6-Diethoxyhex-4-yn-2-ol is unique due to the presence of two ethoxy groups, which can influence its solubility and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
6,6-diethoxyhex-4-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-12-10(13-5-2)8-6-7-9(3)11/h9-11H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXDZYOTJASIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCC(C)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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